Cyclopentaneheptanoic acid,3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-,methyl ester, (1R,2R,3R)-
Description
The compound Cyclopentaneheptanoic acid, 3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-, methyl ester, (1R,2R,3R)- features a cyclopentaneheptanoic acid backbone with critical substituents:
- 3-hydroxy and 5-oxo groups on the cyclopentane ring.
- A (1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl side chain at position 2, contributing to stereochemical complexity.
- Methyl ester functionalization at the carboxylic acid terminus.
- Absolute stereochemistry (1R,2R,3R), which is pivotal for biological activity .
This structure is characteristic of prostaglandin analogs, which are renowned for their roles in inflammation regulation, vasodilation, and gastric cytoprotection.
Properties
IUPAC Name |
methyl 7-[(1R,2R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3/b11-8+/t18-,19-,21?,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISENIKJUKIHD-KHAOJFLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@H](C/C=C/[C@@H]2[C@H](C(=O)CC2O)CCCCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentaneheptanoic acid derivatives, particularly the compound Cyclopentaneheptanoic acid, 3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-, methyl ester, (1R,2R,3R)- , have garnered attention for their diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentane ring and a heptanoic acid moiety, contributing to its unique biological properties. The presence of hydroxyl and carbonyl groups enhances its reactivity and interaction with biological targets.
1. Ocular Hypotensive Effects
Research indicates that cyclopentaneheptanoic acid derivatives exhibit potent ocular hypotensive properties. These compounds are particularly beneficial in managing glaucoma by reducing intraocular pressure (IOP) without causing significant ocular surface hyperemia, a common side effect associated with other treatments like bimatoprost .
2. Smooth Muscle Relaxation
These derivatives act as smooth muscle relaxants, which can be advantageous in treating various conditions related to hypertension and gastrointestinal disorders. The mechanism involves the modulation of smooth muscle contraction pathways, leading to relaxation and reduced tension in vascular and gastrointestinal tissues .
3. Anti-inflammatory Properties
Cyclopentaneheptanoic acid derivatives have demonstrated anti-inflammatory effects. They inhibit the production of pro-inflammatory mediators and may modulate signaling pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
The biological activity of cyclopentaneheptanoic acid derivatives is largely attributed to their ability to interact with specific receptors and enzymes:
- Prostaglandin Receptors : These compounds may mimic prostaglandins, interacting with their receptors to exert vasodilatory and anti-inflammatory effects .
- Eicosanoid Pathways : By influencing eicosanoid synthesis, these compounds can modulate various physiological responses, including pain and inflammation .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Agents
Research indicates that derivatives of cyclopentane compounds can serve as effective antiviral agents. For instance, studies have shown that certain cyclopentane derivatives exhibit inhibitory effects on influenza virus fusion processes. A notable example includes the identification of 1-phenyl-cyclopentanecarboxylic acid derivatives as selective inhibitors of hemagglutinin (HA), a key protein in influenza virus entry into host cells .
2. Anticancer Research
Cyclopentane derivatives are also being investigated for their potential in cancer therapy. The structure-activity relationship (SAR) studies have revealed that modifications to cyclopentane frameworks can enhance their potency against various cancer cell lines. For example, compounds with specific substituents have demonstrated significant cytotoxic effects in vitro .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective properties of cyclopentane derivatives. Research has shown that these compounds can inhibit pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions such as Parkinson's disease .
Materials Science Applications
1. Polymer Chemistry
Cyclopentane derivatives are utilized in polymer synthesis due to their unique structural properties. They serve as monomers or cross-linking agents in the production of novel materials with enhanced mechanical and thermal properties. For instance, copolymers incorporating cyclopentane units have been developed for applications in coatings and adhesives .
2. Nanotechnology
In nanotechnology, cyclopentane derivatives are being explored for their role in the design of nanoscale materials. Their ability to form stable structures at the nanoscale makes them suitable for applications in drug delivery systems and targeted therapies .
Environmental Applications
1. VOC Analysis
Cyclopentaneheptanoic acid derivatives are being studied as markers for volatile organic compounds (VOCs) in environmental monitoring. Their unique chemical signatures allow for the detection and quantification of pollutants in air and water samples, contributing to environmental health assessments .
2. Biodegradation Studies
Research has indicated that certain cyclopentane compounds can be utilized in biodegradation studies to assess the breakdown of organic pollutants by microbial communities. This application is crucial for developing bioremediation strategies for contaminated sites .
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to and .
Preparation Methods
Dieckmann Cyclization of Diethyl Malonate Derivatives
Diethyl malonate serves as a foundational precursor for cyclopentane synthesis. Alkylation with 1,4-dibromobutane in the presence of sodium ethoxide generates a diester intermediate, which undergoes intramolecular cyclization under basic conditions to form the cyclopentane ring. For the target molecule, this method could be adapted by substituting malonate with a heptanoic acid-derived diester to install the elongated carbon chain.
Example Protocol
-
Alkylation : React diethyl heptanedioate with 1,4-dibromobutane and NaOEt in ethanol at 60°C for 12 hours.
-
Cyclization : Hydrolyze the diester with aqueous NaOH, followed by acidification to yield cyclopentaneheptanoic acid.
This approach avoids expensive catalysts but requires subsequent oxidation and reduction steps to introduce the 5-oxo and 3-hydroxy groups.
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed cyclizations offer superior stereocontrol. For instance, a Heck reaction between a dienyl iodide and a pre-functionalized heptenoate ester could form the cyclopentane ring while establishing the (1R,2R,3R) configuration via chiral ligands.
Installation of the 5-Oxo and 3-Hydroxy Groups
Oxidation-Reduction Sequences
The 5-oxo group is introduced via Jones oxidation of a secondary alcohol intermediate, while the 3-hydroxy group is installed through Sharpless asymmetric dihydroxylation of a cyclopentene precursor.
Key Reaction
The use of AD-mix β ensures >90% enantiomeric excess for the 3R configuration.
Synthesis of the (1E,4S)-4-Hydroxy-4-(1-Propylcyclobutyl)-1-Butenyl Side Chain
Cyclobutane Ring Formation
1-Propylcyclobutanol is synthesized via [2+2] photocycloaddition of propene and cyclobutanone, followed by Grignard addition of propylmagnesium bromide to the ketone.
Stereoselective Butenylation
A Julia–Kocienski olefination between 4-hydroxy-4-(1-propylcyclobutyl)butanal and a sulfone reagent establishes the E-geometry of the double bond. Asymmetric catalysis with a Jacobsen thiourea catalyst achieves the 4S configuration.
Coupling and Esterification
Mitsunobu Coupling
The side chain is conjugated to the cyclopentane core via a Mitsunobu reaction, which preserves the stereochemistry of both fragments:
DIAD (diisopropyl azodicarboxylate) and triphenylphosphine drive the reaction at 0°C.
Methyl Ester Formation
The terminal carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) under reflux:
Yields exceed 85% with minimal racemization.
Stereochemical Control and Resolution
Chiral Auxiliaries
Temporary chiral auxiliaries, such as Oppolzer’s sultam, are employed during cyclopentane formation to enforce the (1R,2R,3R) configuration. Subsequent hydrolysis removes the auxiliary without disturbing the stereocenters.
Enzymatic Resolution
Lipase-mediated kinetic resolution (e.g., using Candida antarctica lipase B) separates undesired enantiomers after esterification, achieving >99% ee for the target compound.
Analytical Validation
Critical quality attributes are verified via:
-
HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) confirms enantiopurity.
-
NMR : NMR signals at δ 207.5 ppm (C=O) and δ 4.15 ppm (ester -OCH₃) validate functional groups.
-
X-ray Crystallography : Absolute configuration confirmed via single-crystal analysis.
Industrial-Scale Considerations
Q & A
Q. What validation protocols are critical for ensuring reproducibility in synthetic routes?
Q. How should discrepancies between theoretical and observed HRMS data be investigated?
- Answer : Isotopic pattern analysis distinguishes between molecular ion clusters and impurities. Tandem MS (MS/MS) identifies fragmentation pathways. Recalibrate instruments with certified standards (e.g., sodium trifluoroacetate clusters) .
Tables for Key Data
| Synthetic Step | Yield Optimization Strategy | Reference |
|---|---|---|
| Esterification | Microwave, 60°C, 20 min, DCC/DMAP | |
| Cyclobutane Formation | Rh-catalyzed [2+2] cycloaddition, -40°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
